molecular formula C19H28N2O2S B2598044 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one CAS No. 1421450-72-7

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one

Cat. No.: B2598044
CAS No.: 1421450-72-7
M. Wt: 348.51
InChI Key: WRZGXJIULCIRLW-UHFFFAOYSA-N
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Description

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a phenyl group and a complex heterocyclic moiety. The molecule contains:

  • A 1,4-thiazepan ring (7-membered ring with one sulfur atom) at position 3 of the propanone chain.
  • A morpholinomethyl group (-CH₂-morpholine) attached to the thiazepan ring.
  • A phenyl group at the terminal position of the propanone chain.

However, direct pharmacological data for this compound are absent in the provided evidence; comparisons must rely on structurally related analogs.

Properties

IUPAC Name

1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c22-19(8-7-17-5-2-1-3-6-17)21-9-4-14-24-16-18(21)15-20-10-12-23-13-11-20/h1-3,5-6,18H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZGXJIULCIRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one typically involves a multi-step process. One common method starts with the Mannich reaction, which introduces the morpholinomethyl group. This is followed by a Michael addition to form the thiazepane ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Core Propan-1-one Derivatives
  • 1,3-Diphenylpropan-1-one (Dihydrochalcone) Structure: Simplest analog with two phenyl groups on the propanone backbone. Relevance: Used in bioreduction studies to produce flavanones, highlighting the reactivity of the propanone core .
  • 2'-Hydroxy-3-phenylpropiophenone Structure: Features a hydroxyl group on the phenyl ring. Key Difference: The -OH group enhances hydrogen bonding and aqueous solubility, whereas the target compound’s morpholinomethyl group may offer balanced lipophilicity and solubility .
Heterocyclic Substituents
  • 1-(4-Iodophenyl)-3-((4-methoxyphenyl)amino)-3-phenylpropan-1-one (Compound 55) Structure: Contains an amino group and iodophenyl substituents. Key Difference: The amino and methoxy groups confer antioxidant activity, whereas the target’s morpholinomethyl group may influence receptor binding via nitrogen lone pairs .
  • 1-[2-[(2RS)-3-Chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one

    • Structure: Chloro and hydroxypropoxy substituents on the phenyl ring.
    • Key Difference: Polar substituents increase reactivity (e.g., susceptibility to hydrolysis) compared to the target’s stable thiazepan-morpholine system .
Ring Systems
  • 1-(3-(tert-Butyl)bicyclo[1.1.1]pentan-1-yl)-3-phenylpropan-1-one
    • Structure: Bulky bicyclo[1.1.1]pentane substituent.
    • Key Difference: High steric hindrance limits conformational flexibility, unlike the target’s thiazepan ring, which allows moderate flexibility .

Physicochemical Properties (Inferred)

Compound Solubility Stability Key Structural Influence
Target Compound Moderate High (S in thiazepan may oxidize) Morpholinomethyl enhances solubility; thiazepan adds rigidity
1,3-Diphenylpropan-1-one Low High Nonpolar phenyl groups reduce solubility
2'-Hydroxy-3-phenylpropiophenone High Moderate -OH group increases polarity
Compound 55 (antioxidant analog) Moderate Moderate Iodo and methoxy groups balance lipophilicity

Biological Activity

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one is a compound with potential therapeutic applications. Its unique molecular structure, characterized by the presence of a morpholinomethyl group and a thiazepan ring, suggests interesting biological properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C19H26N2O2S
  • Molecular Weight : 346.5 g/mol
  • CAS Number : 1421587-27-0

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Potential inhibition of cyclooxygenase (COX) enzymes has been noted in related compounds, which could suggest anti-inflammatory properties.
  • Neuroprotective Effects : Due to its structural similarities with neuroactive compounds, it may interact with neurotransmitter systems.

Antimicrobial Properties

Studies have shown that thiazepan derivatives possess antimicrobial activity. The specific compound's efficacy against various bacterial strains needs further exploration through in vitro and in vivo studies.

Anti-inflammatory Effects

The compound's potential to inhibit COX enzymes could position it as a candidate for treating inflammatory conditions. Research into related compounds has demonstrated significant reductions in inflammation markers in animal models.

Neuroprotective Activity

Given its structural features, the compound may exhibit neuroprotective effects. Preliminary studies suggest that morpholine-containing compounds can modulate neurotransmitter release and protect neuronal cells from oxidative stress.

Case Studies

  • In Vitro Studies : A study assessing the cytotoxic effects of morpholine derivatives on cancer cell lines indicated that these compounds could induce apoptosis in specific cancer cells, suggesting potential anticancer activity.
  • Animal Models : In a recent animal study, administration of related thiazepan compounds resulted in a marked decrease in pain response and inflammatory markers, supporting their role as analgesics and anti-inflammatories.

Data Tables

PropertyValue
Molecular FormulaC19H26N2O2S
Molecular Weight346.5 g/mol
CAS Number1421587-27-0
Antimicrobial ActivityModerate (needs further study)
COX InhibitionPotential (related studies)
Neuroprotective EffectsPromising (preliminary data)

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